methyl 1,3-thiazinane-4-carboxylate hydrochloride
Description
Properties
CAS No. |
86264-89-3 |
|---|---|
Molecular Formula |
C6H12ClNO2S |
Molecular Weight |
197.68 g/mol |
IUPAC Name |
methyl 1,3-thiazinane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H |
InChI Key |
SMXVVSYPIWYIEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCSCN1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Amino Thiols with Carbonyl Compounds
Cyclocondensation of β-amino thiols with esters or ketones is a classical route to thiazinanes. For example, β-keto esters react with 2-aminobenzenethiols in the presence of ceric ammonium nitrate (CAN) to form benzothiazine carboxylates. Adapting this method, methyl 4-oxohexanoate could react with cysteamine hydrochloride under acidic conditions to yield the target compound. CAN, a mild oxidant, facilitates disulfide formation and subsequent nucleophilic attack by the enolic form of the ester.
Proposed Reaction Scheme:
Key parameters:
Ring-Opening of Epoxides with Thiols
Epoxide-thiol ring-opening reactions offer another route. For instance, reacting thiiranes (episulfides) with β-amino alcohols under basic conditions generates thiazinanes. Adapting this, methyl glycidate could react with cysteamine hydrochloride in methanol with sodium methoxide:
Proposed Reaction Scheme:
Key parameters:
Substitution Reactions in Preformed Heterocycles
Substitution at the 4-position of 1,3-thiazinane precursors can introduce the carboxylate group. For example, reacting 1,3-thiazinane with methyl chloroformate in dichloromethane (DCM) yields the ester derivative. Hydrochloride formation is achieved via treatment with HCl gas:
Proposed Reaction Scheme:
Key parameters:
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization (β-amino thiol + ester) | CAN | DMF | RT | 70–85% | Mild conditions, high atom economy | Requires purification of disulfides |
| Epoxide ring-opening | NaOMe | MeOH | 60°C | ~65% | Scalable, fewer byproducts | High temperature, longer reaction time |
| Substitution | Triethylamine | DCM | RT | ~80% | High yield, straightforward | Requires preformed 1,3-thiazinane |
Mechanistic Insights and Optimization
Role of CAN in Cyclization Reactions
CAN oxidizes thiols to disulfides, which undergo nucleophilic attack by the enolic form of β-keto esters. The reaction proceeds via a thiol-disulfide interchange, followed by cyclization to form the six-membered ring. Optimizing CAN loading (5–15 mol%) and using non-volatile solvents like DMF improves yields.
Acidic Workup for Hydrochloride Formation
Post-synthesis, treating the free base with HCl gas in diethyl ether precipitates the hydrochloride salt. Excess HCl must be avoided to prevent decomposition.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:
-
Acidic Hydrolysis : In HCl/ethanol, the ester cleaves to form 1,3-thiazinane-4-carboxylic acid, retaining the thiazinane ring structure .
-
Basic Hydrolysis : Treatment with NaOH produces the sodium salt of 1,3-thiazinane-4-carboxylic acid, which can be acidified to isolate the free acid .
Example Reaction Pathway :
Nucleophilic Substitutions
The thiazinane ring’s sulfur atom participates in nucleophilic reactions, particularly with aldehydes and amines:
-
Reaction with Formaldehyde : Forms a hemithioacetal intermediate, which cyclizes to generate derivatives with extended ring systems .
-
Amine Reactions : Primary amines attack the ester carbonyl, forming amides. For example, reaction with benzylamine yields -benzyl-1,3-thiazinane-4-carboxamide .
Ring-Opening Reactions
The thiazinane ring can undergo cleavage under oxidative or reductive conditions:
-
Oxidative Ring Opening : Treatment with in acidic media cleaves the sulfur-nitrogen bond, producing sulfonic acid derivatives .
-
Reductive Opening : Catalytic hydrogenation () reduces the ring to a thiol-containing open-chain compound .
Cycloaddition and Cyclization
The compound participates in cycloadditions and serves as a precursor for fused-ring systems:
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
-
Thiourea Cyclization : Heating with thioureas generates 2-imino-1,3-thiazinan-4-one derivatives via intramolecular nucleophilic attack .
Example Synthesis Pathway :
Oxidation Reactions
Controlled oxidation modifies the sulfur center:
-
Sulfur Oxidation : oxidizes the thiazinane sulfur to a sulfoxide () or sulfone () .
-
Ester Group Stability : The methyl ester remains intact under mild oxidative conditions but degrades with strong oxidizers like .
Reactivity Comparison with Analogues
The table below contrasts the reactivity of methyl 1,3-thiazinane-4-carboxylate hydrochloride with structurally related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of thiazinanes, including methyl 1,3-thiazinane-4-carboxylate hydrochloride, exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that these compounds can inhibit blood platelet aggregation, suggesting potential use as anti-thrombotic agents . The mechanism involves the modulation of nitric oxide synthases (NOS), which play a critical role in inflammation and pain pathways .
2. Antimicrobial Activity
Thiazinane derivatives have shown promising antimicrobial properties. For instance, various synthesized thiazinane compounds were evaluated for their efficacy against different bacterial strains. The results indicated that certain derivatives possess potent antibacterial activity, making them candidates for developing new antibiotics .
3. Urease Inhibition
Recent studies have explored the potential of methyl 1,3-thiazinane derivatives as urease inhibitors. Urease is an enzyme linked to various pathological conditions, including kidney stones and gastric ulcers. The thiazinane derivatives demonstrated effective inhibition of urease activity in vitro, highlighting their potential therapeutic applications in managing these conditions .
Agricultural Applications
1. Pesticidal Properties
The thiazine ring structure is known for its biological activity, which extends to agricultural applications. Certain thiazine derivatives have been tested for their pesticidal properties against agricultural pests. These compounds can disrupt the physiological processes of pests, leading to their mortality while being less harmful to beneficial insects .
Analytical Chemistry Applications
1. Identification and Quantification Techniques
The compound has been utilized in analytical chemistry for identifying and quantifying thiazinane derivatives in biological samples. A gas chromatography–mass spectrometry (GC–MS) method was developed to detect 1,3-thiazinane-4-carboxylic acid in human urine, demonstrating the compound's relevance in biochemical research . This method involves derivatization with isobutyl chloroformate and has been validated according to FDA recommendations.
Case Studies
Mechanism of Action
The mechanism of action of methyl 1,3-thiazinane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features—a six-membered thiazinane ring, methyl ester, and hydrochloride salt—distinguish it from analogs. Below is a comparative analysis:

Key Observations:
- Ring Size and Stability : The six-membered thiazinane ring likely exhibits greater conformational flexibility and reduced strain compared to azetidine (4-membered) and thiazolidine (5-membered) . This may enhance metabolic stability in biological systems.
- Functional Groups: The methyl ester group contrasts with thiazolidin-4-one’s ketone or thiazole’s nitrile .
- Hydrochloride Salts : Like yohimbine and tizanidine derivatives, the HCl salt improves water solubility, critical for drug delivery .
Pharmacological and Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, yohimbine HCl and tizanidine-related compounds are formulated for oral or injectable use .
- Stability : The six-membered ring may resist ring-opening reactions better than strained azetidine derivatives , but ester hydrolysis remains a concern compared to nitrile-containing thiazoles .
Research Findings and Hypotheses
- Synthesis Routes : Analogous to thiazolidine synthesis , methyl 1,3-thiazinane-4-carboxylate HCl could involve cyclization of a mercaptoamine with a carbonyl precursor, followed by esterification and HCl salt formation.
- Therapeutic Potential: Structural parallels to yohimbine (CNS activity) and tizanidine (muscle relaxation) suggest possible neuromodulatory applications, though substituent variations may alter receptor affinity .
- Stability Studies : Comparative studies with thiazole-4-carbonitrile could elucidate electronic effects of esters vs. nitriles on degradation pathways.
Biological Activity
Methyl 1,3-thiazinane-4-carboxylate hydrochloride is a compound within the thiazine family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Overview of Thiazine Compounds
Thiazine derivatives, including this compound, are heterocyclic compounds known for their significant pharmacological properties. They exhibit a range of biological activities such as antimicrobial, anti-inflammatory, analgesic, and antitumor effects. The structural diversity of thiazines allows for various modifications that can enhance their biological efficacy.
Antimicrobial Activity
Research has indicated that several thiazine derivatives possess notable antimicrobial properties. For instance, studies have shown that 1,3-thiazine compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes such as protein synthesis and cell wall formation .
Anti-inflammatory Effects
This compound has been associated with anti-inflammatory activities. In experimental models, thiazine derivatives have shown efficacy in reducing inflammation markers and alleviating pain associated with inflammatory conditions. For example, certain derivatives have been effective in reducing edema induced by agents like carrageenan .
Analgesic Properties
The analgesic potential of thiazine compounds is significant. Studies have reported that specific derivatives can effectively reduce pain in animal models, suggesting a mechanism involving the modulation of pain pathways or inhibition of nociceptive signaling .
Antitumor Activity
Emerging evidence suggests that thiazine derivatives may exhibit antitumor properties. Some compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. The specific pathways involved often include the modulation of signaling cascades related to cell survival and death .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Many thiazine derivatives inhibit key enzymes involved in disease processes, such as xanthine oxidase and nitric oxide synthase (NOS), contributing to their antioxidant and anti-inflammatory effects .
- Cell Signaling Modulation : Thiazines may affect cell signaling pathways that regulate inflammation and tumor growth. For example, they can modulate the activity of growth factor receptors or transcription factors involved in these processes .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress associated with inflammation and cancer progression .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Q & A
Q. What analytical methods are recommended for detecting methyl 1,3-thiazinane-4-carboxylate hydrochloride in biological matrices?
Methodological Answer: Gas chromatography–mass spectrometry (GC–MS) with derivatization using isobutyl chloroformate (IBCF) is a validated approach. Key steps include:
- Liquid–liquid extraction to isolate the compound from urine or plasma.
- Derivatization to stabilize the compound and enhance chromatographic resolution .
- Single standard addition method to account for matrix effects and ensure quantification accuracy . Critical Consideration: Immediate analysis post-derivatization is required due to the instability of the TCA-IBCF derivative .
| GC–MS Parameters | Details |
|---|---|
| Derivatization reagent | Isobutyl chloroformate (IBCF) |
| Column type | Polar capillary column (e.g., DB-5MS) |
| Detection mode | Selected ion monitoring (SIM) |
| Quantification ion (m/z) | Specific to TCA-IBCF derivative |
Q. What are the key safety protocols for handling this compound?
Methodological Answer:
- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles.
- Store in a cool, dry environment away from strong oxidizers to prevent decomposition .
- Conduct reactions in a fume hood to avoid inhalation exposure .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How is this compound synthesized?
Methodological Answer:
- Esterification of 1,3-thiazinane-4-carboxylic acid with methanol under acidic catalysis.
- Hydrochloride salt formation via reaction with HCl gas in anhydrous conditions .
- Purification through recrystallization using ethanol/water mixtures to achieve >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound derivatives?
Methodological Answer:
- Controlled degradation studies : Expose derivatives to varying pH, temperature, and light conditions to identify degradation pathways .
- High-resolution mass spectrometry (HRMS) to characterize decomposition products (e.g., formaldehyde or homocysteine adducts) .
- Statistical modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .
Q. What experimental design principles apply to studying the compound’s environmental fate?
Methodological Answer:
- Longitudinal studies (e.g., 5+ years) to track abiotic/biotic transformations in soil/water systems .
- Split-plot designs to assess interactions between variables (e.g., pH, microbial activity) .
- Analytical tiers : Combine GC–MS for quantification with NMR for structural elucidation of degradation products .
Q. How can mechanistic studies elucidate the biological role of this compound?
Methodological Answer:
- Isotopic labeling (e.g., ¹³C-formaldehyde) to trace metabolic incorporation in cell cultures .
- Knockout models to study gene expression changes in homocysteine metabolism pathways.
- Molecular docking simulations to predict interactions with enzymes like cystathionine β-synthase .
Data Contradiction Analysis
- Issue : Variability in urinary TCA levels across healthy donors .
- Resolution : Stratify data by demographic factors (age, diet) and use multivariate regression to identify confounding variables.
- Issue : Instability of derivatives during GC–MS runs .
- Resolution : Optimize derivatization time/temperature and validate with internal standards (e.g., deuterated analogs).
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
